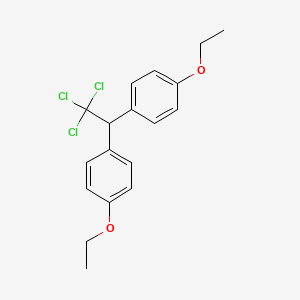
Ethoxychlor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxychlor, also known as this compound, is a useful research compound. Its molecular formula is C18H19Cl3O2 and its molecular weight is 373.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79266. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agricultural Applications
1. Insecticide Use
Ethoxychlor has been explored as an insecticide due to its effectiveness against a variety of pests. Its application can be beneficial in controlling populations of harmful insects in agricultural settings. The compound is particularly noted for its lower toxicity compared to traditional insecticides like DDT, making it a potentially safer alternative for crop protection.
2. Aerial Application
The compound can be applied via aerial spraying methods, targeting large agricultural areas. This method allows for efficient coverage and pest control in extensive farming operations.
Pharmaceutical Applications
1. Anticancer Research
Recent studies have highlighted the anticancer properties of this compound derivatives. For instance, research indicated that certain benzochromene derivatives, including this compound, significantly reduced cell viability in breast cancer cells at concentrations as low as 10 µM. This suggests potential applications in cancer therapeutics.
2. Neuroprotective Effects
this compound has also shown promise in neuroprotective studies. Compounds related to this compound were found to reduce neuronal apoptosis and promote survival pathways in models of neurodegenerative diseases, indicating its potential use in treating conditions like Alzheimer's disease.
Case Study 1: Anticancer Effects
A study conducted on the effects of this compound on breast cancer cells demonstrated a marked reduction in cell viability. The research involved treating cancer cells with varying concentrations of this compound and assessing cell survival rates through viability assays. The results confirmed significant anticancer activity at low concentrations, suggesting further exploration into its mechanisms could yield valuable insights for cancer treatment.
Case Study 2: Neuroprotection
In another research project focused on neurodegenerative diseases, this compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. The findings revealed that treatment with this compound led to decreased levels of neuronal apoptosis and enhanced cognitive function compared to untreated controls, supporting its potential therapeutic role in neuroprotection.
Data Tables
| Application | Field | Effectiveness | Notes |
|---|---|---|---|
| Insecticide | Agriculture | Effective against various pests | Lower toxicity than DDT |
| Anticancer | Pharmaceuticals | Significant reduction in cancer cell viability | Active at low concentrations (10 µM) |
| Neuroprotective | Pharmaceuticals | Reduces neuronal apoptosis | Potential use in Alzheimer's treatment |
Propriétés
Numéro CAS |
4329-03-7 |
|---|---|
Formule moléculaire |
C18H19Cl3O2 |
Poids moléculaire |
373.7 g/mol |
Nom IUPAC |
1-ethoxy-4-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H19Cl3O2/c1-3-22-15-9-5-13(6-10-15)17(18(19,20)21)14-7-11-16(12-8-14)23-4-2/h5-12,17H,3-4H2,1-2H3 |
Clé InChI |
RMWNXWAWVFPXNO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
SMILES canonique |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(Cl)(Cl)Cl |
Key on ui other cas no. |
4329-03-7 |
Synonymes |
ethoxychlor |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















